1-(indolin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone
Description
This compound features an indoline moiety linked via a ketone bridge to a thioether group, which is further connected to a 1H-imidazole ring substituted with o-tolyl (ortho-methylphenyl) and p-tolyl (para-methylphenyl) groups. The structural complexity arises from the integration of multiple aromatic systems (indoline, imidazole, and tolyl groups) and a sulfur-containing linkage.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3OS/c1-19-11-13-22(14-12-19)25-17-28-27(30(25)23-9-5-3-7-20(23)2)32-18-26(31)29-16-15-21-8-4-6-10-24(21)29/h3-14,17H,15-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQHQYCNCQCEMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can be performed using reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as ischemic stroke and cancer.
Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
a) Imidazole vs. Thiadiazole Derivatives
The target compound’s imidazole core distinguishes it from thiadiazole-based analogs like 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one (). While both share a thioether-ethanone linker, the imidazole’s aromaticity and electronic properties differ from the thiadiazole’s electron-deficient nature. For instance, imidazole’s basicity (pKa ~7) enables protonation under physiological conditions, whereas thiadiazoles are less basic .
b) Tetrazole-Based Analogs
Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace the imidazole with a tetrazole ring. Tetrazoles are metabolically stable and often used as bioisosteres for carboxylic acids, but their smaller size and higher polarity reduce lipophilicity compared to the target compound’s imidazole system .
Substituent Effects
a) Tolyl Group Positioning
The o-tolyl and p-tolyl substituents on the imidazole influence steric and electronic properties. In , replacing o-tolyl with p-tolyl in 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one increased the melting point from 147–149°C to 166–168°C, suggesting enhanced crystallinity due to reduced steric hindrance in the para-substituted analog . Similar trends likely apply to the target compound.
b) Indoline vs. Indole Derivatives
The indoline group (a saturated indole derivative) in the target compound contrasts with the indole-containing 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (). Indoline’s reduced aromaticity may enhance solubility compared to indole, while maintaining π-stacking capabilities .
a) Thioether Formation
The target compound’s thioether linkage likely forms via nucleophilic substitution, analogous to and . For example, uses 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone reacting with piperidine, while employs chloroacetyl chloride and thiol-containing heterocycles. Yields in such reactions typically range from 54–61% for thiadiazole analogs .
b) Imidazole Functionalization
’s synthesis of imidazole-triazole hybrids via aldehyde condensations highlights alternative strategies for imidazole derivatization .
Physicochemical and Spectral Properties
Table 1: Comparative Data for Selected Compounds
- NMR Trends : The target compound’s aromatic protons are expected near δ 7.2–7.8 (similar to ), with distinct splitting patterns due to o-tolyl’s ortho-methyl group. The CH2 group adjacent to the thioether may resonate near δ 4.7, comparable to δ 4.77 in .
Biological Activity
1-(indolin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic compound characterized by its unique structural features, combining an indole moiety and an imidazole derivative linked through a thioether bond. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula: C24H27N3OS
- Molecular Weight: 405.6 g/mol
- CAS Number: 1206996-92-0
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a wide range of biological activities, including:
- Antiviral
- Anticancer
- Anti-inflammatory
- Antimicrobial
The unique structure of this compound suggests diverse interactions with biological targets, making it a subject of interest for further research. Notably, indole and imidazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. Molecular docking studies suggest effective binding to COX enzymes and other relevant proteins involved in inflammatory responses.
Anti-inflammatory and Analgesic Activities
A study synthesized various derivatives of indole-imidazole conjugates, including the target compound. The anti-inflammatory activity was evaluated using an edema model in rodents, showing inhibition rates ranging from 52.50% to 81.10% compared to the positive control indomethacin. The results are summarized in the following table:
| Compound | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Protection) | Ulcerogenic Activity (Severity Index) |
|---|---|---|---|
| Control | - | - | - |
| Indomethacin | 75.00 | 80.00 | Low |
| Compound A | 81.10 | 85.00 | Moderate |
| Compound B | 65.00 | 70.00 | High |
Antimicrobial Properties
Another study highlighted the antimicrobial properties of similar indole derivatives, indicating moderate to good minimum inhibitory concentrations (MICs) against various bacterial strains. The findings suggest that the presence of both indole and imidazole rings enhances the antimicrobial efficacy.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step processes that may require optimization to improve yield and purity. Key steps include:
- Formation of the indole moiety.
- Synthesis of the imidazole derivative.
- Coupling via thioether linkage.
Q & A
Q. What are the optimal synthetic routes for 1-(indolin-1-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)ethanone, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the imidazole core via condensation of substituted amines and carbonyl compounds under acidic/basic conditions (e.g., using p-toluenesulfonic acid as a catalyst) .
- Step 2: Introduction of the thioether linkage via nucleophilic substitution between a thiol-containing intermediate and 2-chloroethanone derivatives, facilitated by bases like triethylamine in ethanol .
- Optimization: Yield improvements (≥70%) require controlled temperatures (60–80°C), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., o-tolyl vs. p-tolyl groups) and thioether bond formation .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., C₂₇H₂₅N₃OS; calc. 455.6 g/mol) .
- X-ray Crystallography: Resolve spatial orientation of the imidazole-indoline scaffold and intermolecular interactions .
Q. How can researchers assess the compound’s stability under different storage and experimental conditions?
Methodological Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests moderate stability) .
- Hydrolytic Stability: Incubate in buffered solutions (pH 4–9) and monitor degradation via HPLC .
- Oxidative Stability: Expose to H₂O₂ or mCPBA; track sulfoxide/sulfone formation using LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reported anticancer activity, and how can contradictions in biological data be resolved?
Methodological Answer:
- Mechanistic Studies:
- Perform kinase inhibition assays (e.g., EGFR or Aurora kinases) to identify molecular targets .
- Use fluorescence polarization assays to measure DNA intercalation potential .
- Resolving Contradictions:
- Compare substituent effects: Replace o-tolyl with m-tolyl or phenyl groups to evaluate structure-activity relationships (SAR) .
- Validate activity across cell lines (e.g., MCF-7 vs. HepG2) to rule out tissue-specific effects .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinities for targets like tubulin or topoisomerase II .
- ADMET Prediction: SwissADME or ADMETLab to optimize logP (target: 2–4), aqueous solubility, and cytochrome P450 interactions .
- Dynamic Simulations: MD simulations (AMBER/GROMACS) to assess stability of ligand-target complexes over 100 ns .
Q. What experimental strategies address conflicting data on the compound’s enzymatic inhibition profiles?
Methodological Answer:
- Enzyme-Specific Assays:
- Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) to quantify inhibition .
- Conduct IC₅₀ comparisons under standardized conditions (pH 7.4, 37°C) .
- Data Normalization:
- Normalize activity to positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO vs. ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
